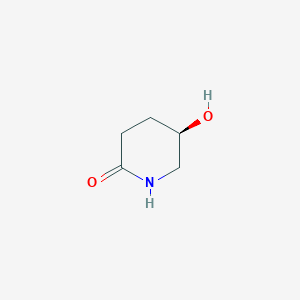

(R)-5-Hydroxypiperidin-2-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of (R)-5-Hydroxypiperidin-2-one and its derivatives involves various strategies that exploit its reactive functional groups. One approach includes the diastereoselective synthesis of 4-hydroxypiperidin-2-ones through Cu(I)-catalyzed reductive aldol cyclization of alpha, beta-unsaturated amides with ketones. This method, combined with proline-catalyzed asymmetric Mannich reactions, enables the enantioselective synthesis of more highly functionalized piperidin-2-ones and hydroxylated piperidines (Lam, Murray, & Firth, 2005). Additionally, an enantioselective biocatalytic approach has been detailed for its synthesis using (S)-hydroxynitrile lyase-mediated cyanohydrin formation, followed by hydrogenation, which leads to 5-hydroxypiperidinone-derived N,N-acetals and N-alkylated 5-hydroxypiperidinone in a single step (Vink et al., 2003).

Molecular Structure Analysis

The molecular structure of (R)-5-Hydroxypiperidin-2-one and its analogs has been elucidated using various spectroscopic techniques, including NMR, MS, and FT-IR, as well as X-ray crystallography. These studies have confirmed the geometric parameters and molecular dimensions critical to the compound's reactivity and interactions (Wu et al., 2022).

Chemical Reactions and Properties

(R)-5-Hydroxypiperidin-2-one undergoes a range of chemical reactions, leveraging its hydroxy and ketone functional groups. These reactions include enantioselective reductive amination, azidolysis, and cyclohydrocarbonylation, allowing the synthesis of diverse piperidine derivatives with potential biological activity (Duc & Dung, 2017).

Wissenschaftliche Forschungsanwendungen

Novel Synthetic Approaches

(Vink et al., 2003) detailed an innovative enantioselective biocatalytic method for synthesizing (R)-5-Hydroxypiperidin-2-one, emphasizing its role as a building block in creating bicyclic N,N-acetals and N-alkylated derivatives through reductive amination of nitriles. This pathway not only showcases the compound's versatility but also its potential in generating structures with significant biological activity.

Enabling Diastereoselective Synthesis

In the realm of stereochemistry, the work by (Lam et al., 2005) and (Lam et al., 2005) presented a Cu(I)-catalyzed reductive aldol cyclization method for the diastereoselective preparation of 4-hydroxypiperidin-2-ones. This method, used alongside proline-catalyzed asymmetric Mannich reactions, allows for the enantioselective synthesis of highly functionalized derivatives, underlining (R)-5-Hydroxypiperidin-2-one's importance in constructing complex molecular architectures.

Bioreductive Production

The bioreductive production of (R)-N-Boc-3-hydroxypiperidine, as discussed by (Chen et al., 2017), highlights another facet of (R)-5-Hydroxypiperidin-2-one's application. Utilizing a carbonyl reductase from Kluyveromyces marxianus, this process exemplifies the compound's pivotal role in synthesizing bioactive scaffolds, indicating its potential for industrial-scale production of pharmaceutical intermediates.

Scaffold in Natural Product Synthesis

The review by (Wijdeven et al., 2010) on the 3-hydroxypiperidine scaffold underscores the significance of (R)-5-Hydroxypiperidin-2-one in natural product synthesis. This scaffold is prevalent in many bioactive compounds, and the review provides a comprehensive overview of methodologies developed to synthesize natural products containing this key structural motif.

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and storage.

Zukünftige Richtungen

This would involve a discussion of areas for future research, such as potential applications of the compound, or unanswered questions about its properties or behavior.

For a specific compound like “®-5-Hydroxypiperidin-2-one”, you would need to consult the primary literature or databases for information on these topics. If you have access to a library or a database like PubMed, Scopus, or Web of Science, you could search for the compound’s name or CAS number. Please note that not all compounds will have information available on all of these topics. If the compound is not widely studied, there may be little or no information available. If you’re doing this research for a class or a publication, you should also make sure to properly cite any sources you use.

I hope this general outline is helpful. If you have more specific questions about any of these topics, feel free to ask!

Eigenschaften

IUPAC Name |

(5R)-5-hydroxypiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-4-1-2-5(8)6-3-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRZVNYVEZZOKH-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463238 | |

| Record name | (R)-5-Hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5-Hydroxypiperidin-2-one | |

CAS RN |

102774-92-5 | |

| Record name | (R)-5-Hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-5-Hydroxy-piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride](/img/structure/B22132.png)

![2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one](/img/structure/B22167.png)